molecular formula C37H47N3O8 B12429918 cIAP1 Ligand-Linker Conjugates 15

cIAP1 Ligand-Linker Conjugates 15

Cat. No.: B12429918
M. Wt: 661.8 g/mol
InChI Key: YRJDBNNKOCUVLA-SXLOSVNLSA-N
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Description

cIAP1 Ligand-Linker Conjugates 15 is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand targeting the E3 ubiquitin ligase with a proteolysis-targeting chimera (PROTAC) linker. This compound is particularly suitable for the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 15 involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying protein degradation pathways and ubiquitination processes.

    Biology: Employed in the investigation of cellular signaling pathways and apoptosis mechanisms.

    Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading specific proteins involved in tumor growth.

    Industry: Utilized in the development of novel drug delivery systems and targeted therapies

Mechanism of Action

cIAP1 Ligand-Linker Conjugates 15 exerts its effects by targeting the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of specific proteins. The compound binds to the IAP ligand, which recruits the E3 ubiquitin ligase, and the PROTAC linker facilitates the degradation process. This mechanism allows for the selective degradation of target proteins, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an IAP ligand and a PROTAC linker, which allows for targeted protein degradation. This specificity and versatility make it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C37H47N3O8

Molecular Weight

661.8 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C37H47N3O8/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44)/t32-,33-,34+/m1/s1

InChI Key

YRJDBNNKOCUVLA-SXLOSVNLSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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